molecular formula C12H10BrNO3 B1383998 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-65-9

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1383998
CAS No.: 2186672-65-9
M. Wt: 296.12 g/mol
InChI Key: KREKWVBIXGJZSK-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom at the third position, an ethoxyphenyl group at the first position, and a pyrrole-2,5-dione core structure. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Bromination: The introduction of the bromine atom is achieved through electrophilic bromination. This can be done using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Pyrrole-2,5-dione: The pyrrole-2,5-dione core can be synthesized through cyclization reactions involving appropriate precursors such as maleimides or succinimides.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced via a substitution reaction, often using ethoxybenzene derivatives and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the bromine atom or the pyrrole-2,5-dione core, resulting in debromination or reduction to pyrrolidine derivatives.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Amino or thio-substituted pyrrole derivatives.

Scientific Research Applications

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the ethoxyphenyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the biological context.

Comparison with Similar Compounds

    3-Bromo-1-phenyl-1H-pyrrole-2,5-dione: Lacks the ethoxy group, which may affect its biological activity and binding affinity.

    1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione: Lacks the bromine atom, which may influence its reactivity and chemical properties.

    3-Chloro-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione: Substitution of bromine with chlorine, which may alter its chemical and biological behavior.

Uniqueness: The presence of both the bromine atom and the ethoxyphenyl group in 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione makes it unique in terms of its reactivity and potential biological activities. These functional groups contribute to its distinct chemical properties and interactions with molecular targets.

Properties

IUPAC Name

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKWVBIXGJZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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